
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide
説明
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BBP is a hydrazide derivative that is commonly used in the synthesis of various organic compounds.
作用機序
The mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide is not fully understood. However, it has been suggested that N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide may exert its pharmacological effects through the inhibition of enzymes and the scavenging of free radicals. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been reported to interact with cellular membranes and alter their fluidity, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which may help to protect cells from oxidative damage. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi. In addition, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide is also readily available and relatively inexpensive compared to other compounds. However, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has some limitations for use in lab experiments. It may exhibit low solubility in certain solvents, which may limit its use in certain assays. In addition, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide may exhibit toxicity at high concentrations, which may limit its use in certain cell-based assays.
将来の方向性
There are several future directions for research on N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide. One potential area of research is the development of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide-based drugs for the treatment of various diseases. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to exhibit promising pharmacological properties, and further studies may help to identify its potential therapeutic applications. Another area of research is the elucidation of the mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide. Understanding how N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide exerts its pharmacological effects may help to identify new targets for drug development. Finally, further studies may be needed to evaluate the safety and toxicity of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide in vivo, which may help to determine its potential for clinical use.
科学的研究の応用
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been extensively studied for its potential pharmacological properties. It has been reported to possess antimicrobial, antitumor, and antioxidant activities. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been found to exhibit inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. These properties make N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide a promising candidate for the development of novel drugs for the treatment of various diseases.
特性
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14(20(24)23-22-13-15-6-4-9-17(21)12-15)25-19-11-5-8-16-7-2-3-10-18(16)19/h2-14H,1H3,(H,23,24)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDVVRHZWWEDPZ-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)Br)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)Br)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



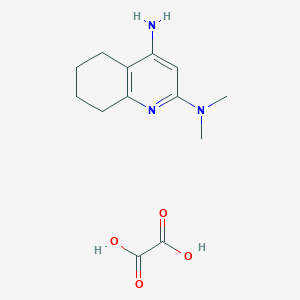
![3-cyclobutyl-5-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3860888.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3860896.png)
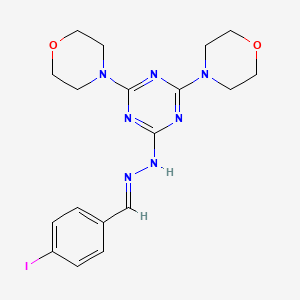
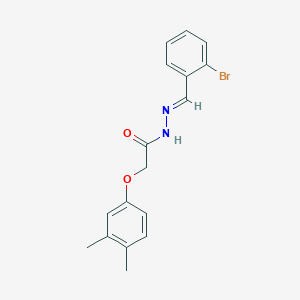
![6-isopropyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B3860916.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860922.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3860936.png)
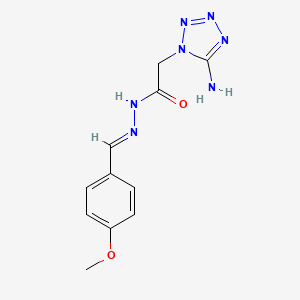
![2-[1-cyclopentyl-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3860943.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3860958.png)
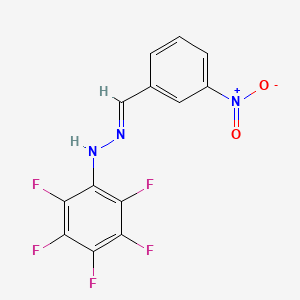
![ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B3860974.png)
![N'-[1-(2,5-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B3860979.png)